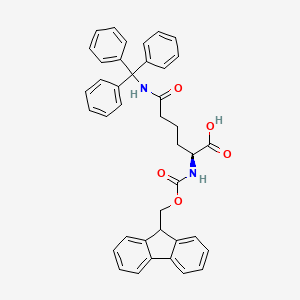
Fmoc-L-Hgn(Trt)-OH
説明
The compound Fmoc-L-Hgn(Trt)-OH is a derivative used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) is a common amino-protecting group that can be removed under basic conditions without affecting other protecting groups like Trt (trityl), which is used to protect hydroxyl or amino functions.
Synthesis Analysis
The synthesis of Fmoc-protected amino acids with Trt protecting groups is a multi-step process. For example, the preparation of N-Fmoc-O-Trt derivatives of serine, threonine, and tyrosine has been described in the literature. These derivatives are useful in peptide synthesis, as demonstrated by the successful solid-phase preparation of peptides such as the partially protected ACTH (fragment 1–10) and peptide T 12, which contains six hydroxy amino acid side chains protected with Trt groups .
Molecular Structure Analysis
The molecular structure of Fmoc-L-Hgn(Trt)-OH would consist of the amino acid backbone with the Fmoc group attached to the nitrogen atom of the amino group and the Trt group attached to the side chain functional group. The presence of these protecting groups is crucial for the stability of the amino acid during the synthesis process and for the selective deprotection of specific sites.
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine, while the Trt group can be removed under acidic conditions. The Trt group is particularly useful because it can be cleaved under mildly acidic conditions that do not affect other sensitive groups. For instance, the Trt groups can be quantitatively cleaved from the 2-chlorotrityl resin with simultaneous side chain deprotection, as shown in the synthesis of peptide T 12 .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-Hgn(Trt)-OH would be influenced by the protecting groups. The Fmoc group is known to be sensitive to base, allowing for selective deprotection, while the Trt group is acid-labile and can be removed without affecting tert-butyl type groups or peptide ester bonds to TFA-labile resins. This selective sensitivity to chemical conditions is what makes Fmoc-L-Hgn(Trt)-OH and similar compounds valuable in the synthesis of complex peptides, including cyclic peptides and oligolysine cores for the assembly of multi-antigenic peptides or template-assembled synthetic proteins .
科学的研究の応用
Protective Groups in Peptide Synthesis
Research by Góngora-Benítez et al. (2012) addressed the need for acid-labile cysteine-protecting groups within the Fmoc/tBu strategy, crucial for the regioselective construction of disulfide bonds in peptides. Their work demonstrated the compatibility and application of S-Dpm alongside S-Trt groups, contributing to the advancement of peptide synthesis techniques (Miriam Góngora-Benítez, et al., 2012).
Advancements in Peptide Synthesis
Kar et al. (2020) developed an operationally simple method for chemical protein synthesis, utilizing Fmoc-masked N-terminal cysteine in peptide thioester segments. This approach leverages the stability of the Fmoc group under harsh conditions, highlighting the significance of Fmoc-Cys(Trt)-OH in facilitating peptide synthesis and its potential in protein engineering (A. Kar, et al., 2020).
Novel Materials for Biomedical Applications
Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. The study demonstrated the potential of Fmoc-decorated self-assembling peptides in developing resin-based composites for biomedical applications, emphasizing the antibacterial and anti-inflammatory benefits of these materials (L. Schnaider, et al., 2019).
Fluorescent Peptides for Live-Cell Imaging
Mendive-Tapia et al. (2017) detailed the preparation of Fmoc-Trp(C2-BODIPY)-OH for live-cell fluorescence imaging. This work illustrates the use of Fmoc-based fluorescent amino acids in creating peptides that can be utilized in high-specificity imaging applications, contributing to the advancements in cellular biology and diagnostics (Lorena Mendive-Tapia, et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHDTODHGODCZ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Hgn(Trt)-OH | |
CAS RN |
1263046-43-0 | |
| Record name | (S)-Fmoc-2-amino-5-(trityl-carbamoyl)-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



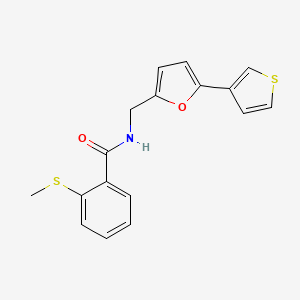
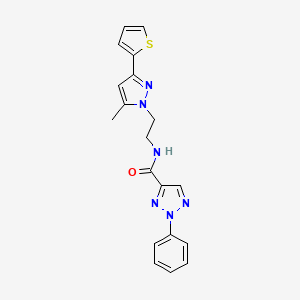
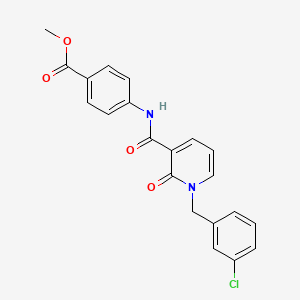
![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
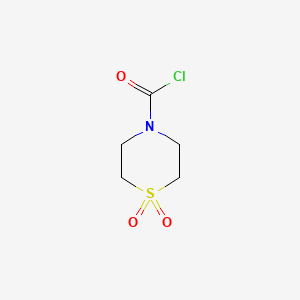
![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
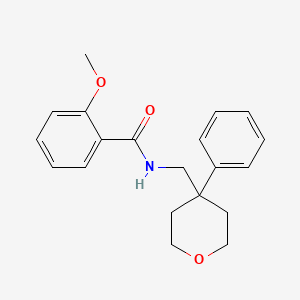
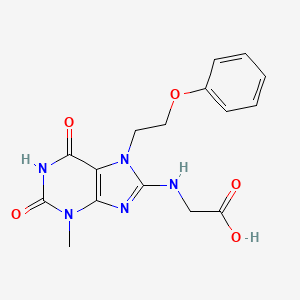

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)